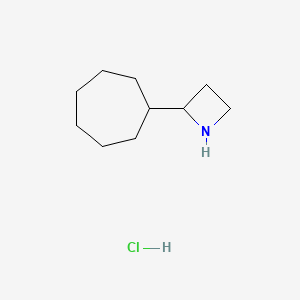

2-Cycloheptylazetidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cycloheptylazetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a cycloheptyl group attached to the azetidine ring, and it is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cycloheptylazetidine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

化学反応の分析

Types of Reactions

2-Cycloheptylazetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced azetidines, and various substituted azetidines, depending on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry Applications

1.1. Antimalarial Activity

Recent research has highlighted the potential of azetidines, including 2-cycloheptylazetidine hydrochloride, in the development of antimalarial agents. A study by the Schreiber group demonstrated a novel method for C(sp3)–H arylation of azetidines, which was utilized in synthesizing bicyclic azetidines with promising antimalarial activity . The ability to modify the azetidine structure allows for the exploration of various pharmacological profiles.

1.2. JAK Inhibitors

Azetidine derivatives have been identified as potential Janus Kinase (JAK) inhibitors, which are important in treating inflammatory and autoimmune diseases. The structural modifications provided by compounds like this compound can enhance bioavailability and efficacy against JAK-associated disorders . The use of azetidine rings has been shown to improve water solubility and pharmacokinetic properties, making them suitable candidates for drug development.

Organic Synthesis Applications

2.1. Synthesis of Functionalized Azetidines

The synthesis of this compound can be achieved through various methodologies that allow for functionalization at different positions on the azetidine ring. Recent advances in photocatalytic strategies have enabled the production of densely functionalized azetidines with high yields . These synthetic routes are crucial for developing libraries of compounds for biological testing.

2.2. Strain-Driven Reactions

Azetidines exhibit unique reactivity due to their ring strain, which can be exploited in synthetic applications. For instance, strain-driven reactions involving azetidines can lead to selective transformations that are valuable in constructing complex molecular architectures . The ability to perform chemoselective transformations enhances the utility of this compound in organic synthesis.

Case Studies and Research Findings

作用機序

The mechanism of action of 2-Cycloheptylazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

Azetidine: A simpler four-membered nitrogen-containing heterocycle.

2-Azetidinone: A related compound with a carbonyl group in the ring.

Cycloheptylamine: A compound with a similar cycloheptyl group but without the azetidine ring.

Uniqueness

2-Cycloheptylazetidine hydrochloride is unique due to the combination of the cycloheptyl group and the azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

生物活性

2-Cycloheptylazetidine hydrochloride is a compound belonging to the azetidine class, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Azetidine Compounds

Azetidines are four-membered nitrogen-containing heterocycles that exhibit a variety of biological activities. The structural diversity of azetidines allows for modifications that can enhance their pharmacological profiles. Research has shown that azetidines and their derivatives possess significant antimicrobial, anti-cancer, anti-inflammatory, and central nervous system (CNS) activities . The introduction of substituents like cycloheptyl can influence these properties, making compounds like this compound particularly interesting for further study.

Antimicrobial Activity

Azetidine derivatives have been reported to exhibit antimicrobial properties. For instance, studies have demonstrated that certain azetidinones show moderate to good antibacterial activity against various strains of bacteria, including Staphylococcus aureus . The mechanism often involves the inhibition of bacterial cell wall synthesis, similar to β-lactam antibiotics.

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 2-Cycloheptylazetidine | Staphylococcus aureus | Moderate |

| 2-Azetidinone derivatives | E. coli | Good |

| 2-Azetidinone with hydrazine | S. aureus | Moderate to Good |

Anti-Cancer Activity

The anti-cancer potential of azetidines has been explored in various studies. For example, certain azetidine derivatives have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but is anticipated based on the general trends observed in related compounds.

CNS Activity

Azetidines are also being investigated for their effects on the central nervous system. Some derivatives have demonstrated neuroprotective effects and potential as anticonvulsants . The structural modifications in compounds like 2-Cycloheptylazetidine may enhance these properties, making them candidates for further neuropharmacological studies.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Many azetidines act by inhibiting key enzymes involved in cellular processes, which can lead to antimicrobial or anticancer effects.

- Interaction with Receptors : Some azetidine derivatives may interact with neurotransmitter receptors, contributing to their CNS activity.

- Induction of Apoptosis : Certain compounds may trigger programmed cell death in cancer cells, providing a therapeutic avenue for cancer treatment.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of azetidine derivatives in various therapeutic areas:

- Antimicrobial Studies : Research indicates that azetidine derivatives can effectively combat antibiotic-resistant bacterial strains .

- Cancer Research : In vivo studies have shown that specific azetidine compounds can reduce tumor size in animal models .

- Neuropharmacology : Investigations into the CNS effects of azetidines reveal promising results for treating conditions like epilepsy and anxiety disorders .

特性

IUPAC Name |

2-cycloheptylazetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-2-4-6-9(5-3-1)10-7-8-11-10;/h9-11H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEXDXKHBHVXEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C2CCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。